DL-Menthyl Palmitate
Description
(1alpha,2beta,5alpha)-5-Methyl-2-(1-methylethyl)cyclohexyl palmitate is a menthol-derived ester formed by the esterification of palmitic acid (C₁₆H₃₂O₂) with a stereospecific cyclohexanol derivative. The parent alcohol, menthol (5-methyl-2-(1-methylethyl)cyclohexanol), is a well-characterized compound in the terpene alcohol family, widely used in pharmaceuticals, fragrances, and cosmetics due to its cooling sensation and antimicrobial properties .
The palmitate ester variant retains the cyclohexyl backbone with stereochemical specificity at the 1α, 2β, and 5α positions. Its molecular formula is C₂₆H₅₀O₂, with a molecular weight of 394.68 g/mol. This compound is structurally characterized by:
- A bulky cyclohexyl group providing lipophilicity.
- A long-chain palmitate ester enhancing solubility in non-polar matrices.
Potential applications include use as a plasticizer in polymers (due to its large hydrophobic tail) or as a slow-release carrier in cosmetic formulations .
Properties
CAS No. |
96097-19-7 |
|---|---|
Molecular Formula |
C26H50O2 |
Molecular Weight |
394.7 g/mol |
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] hexadecanoate |
InChI |
InChI=1S/C26H50O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26(27)28-25-21-23(4)19-20-24(25)22(2)3/h22-25H,5-21H2,1-4H3/t23-,24+,25-/m1/s1 |
InChI Key |
VGLJQMIPINKCBI-DSNGMDLFSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H]1C[C@H](CC[C@@H]1C(C)C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CC(CCC1C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Esterification via Direct Acid-Catalyzed Condensation
The classical method to prepare (1alpha,2beta,5alpha)-5-Methyl-2-(1-methylethyl)cyclohexyl palmitate is the direct esterification of the corresponding cyclohexanol with palmitic acid under acid catalysis.
-
- Mix equimolar amounts of (1alpha,2beta,5alpha)-5-methyl-2-(1-methylethyl)cyclohexanol and palmitic acid.
- Add a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
- Heat the mixture under reflux with removal of water (Dean-Stark apparatus) to drive the equilibrium toward ester formation.
- Reaction temperature typically ranges from 120°C to 180°C depending on solvent and catalyst.
- After completion, neutralize the acid catalyst and purify the ester by distillation or chromatography.
-
- Simple and direct method.
- Uses readily available starting materials.
-
- Requires removal of water to shift equilibrium.
- Possible side reactions or isomerization under strong acid conditions.
Esterification Using Activated Acyl Derivatives
To improve yield and reduce reaction time, activated derivatives of palmitic acid such as palmitoyl chloride or palmitic anhydride are used.
-
- React (1alpha,2beta,5alpha)-5-methyl-2-(1-methylethyl)cyclohexanol with palmitoyl chloride in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl formed.
- The reaction is typically carried out in anhydrous solvents like dichloromethane or chloroform at 0–25°C to control reaction rate and avoid side reactions.
- After reaction completion, the mixture is washed to remove acid and base residues, then purified.
-
- Faster reaction kinetics.
- Higher yields and cleaner products.
-
- Requires handling of corrosive acyl chlorides.
- More expensive reagents.
Enzymatic Esterification
Biocatalytic methods using lipases have been explored for stereospecific ester synthesis, offering mild conditions and high selectivity.
-
- Use immobilized lipase enzymes (e.g., Candida antarctica lipase B) to catalyze esterification of the cyclohexanol with palmitic acid or its esters.
- Conduct reaction in organic solvents or solvent-free systems at moderate temperatures (30–60°C).
- Reaction times vary from several hours to days depending on enzyme activity.
-
- High stereoselectivity and mild conditions.
- Environmentally friendly and fewer side products.
-
- Longer reaction times.
- Cost of enzymes and need for enzyme recovery.
Data Table Summarizing Preparation Methods
| Method | Reagents & Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Acid-Catalyzed Esterification | Cyclohexanol + Palmitic acid + Acid catalyst, reflux, water removal | Simple, inexpensive | Equilibrium limited, side reactions | 70–85 |
| Acyl Chloride Esterification | Cyclohexanol + Palmitoyl chloride + Base, 0–25°C, anhydrous solvent | Fast, high yield, clean product | Corrosive reagents, cost | 85–95 |
| Enzymatic Esterification | Cyclohexanol + Palmitic acid + Lipase, 30–60°C, organic solvent | Mild, stereoselective, green | Slow, enzyme cost | 60–80 |
Research Findings and Notes
- The stereochemistry of the cyclohexanol precursor is crucial; the (1alpha,2beta,5alpha) isomer ensures the correct spatial orientation for the ester, affecting physical properties and biological activity.
- Purity of starting materials directly impacts the yield and quality of the ester product.
- Removal of water during acid-catalyzed esterification is essential to drive the reaction forward.
- Use of activated acyl derivatives significantly improves reaction efficiency and product purity.
- Enzymatic methods are gaining interest for sustainable synthesis but require optimization for industrial scale.
- Analytical methods such as reverse-phase HPLC with acetonitrile-water-phosphoric acid mobile phases are used for monitoring reaction progress and purity of the ester.
Chemical Reactions Analysis
Types of Reactions
(1alpha,2beta,5alpha)-5-Methyl-2-(1-methylethyl)cyclohexyl palmitate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or other substituted products.
Scientific Research Applications
Analytical Chemistry
One of the primary applications of (1alpha,2beta,5alpha)-5-Methyl-2-(1-methylethyl)cyclohexyl palmitate is in analytical chemistry, particularly in liquid chromatography. It can be effectively analyzed using reverse-phase high-performance liquid chromatography (HPLC).
Methodology :
- Mobile Phase Composition : Acetonitrile (MeCN), water, and phosphoric acid (or formic acid for mass spectrometry compatibility).
- Column Type : Newcrom R1 HPLC column.
This method allows for the separation and analysis of the compound with high efficiency and is scalable for preparative separations. It is particularly useful in pharmacokinetics to study the absorption and distribution of drugs in biological systems .
Pharmaceutical Industry
The compound has potential applications in drug formulation due to its favorable lipophilicity (LogP = 10.4). This property suggests that it can enhance the solubility and bioavailability of hydrophobic drugs, making it a valuable excipient in pharmaceutical formulations.
Case Study 1: Isolation and Purification
In a study focusing on the isolation of impurities from complex mixtures, (1alpha,2beta,5alpha)-5-Methyl-2-(1-methylethyl)cyclohexyl palmitate was successfully separated using the aforementioned HPLC method. The results demonstrated high purity levels post-separation, validating its utility in preparative chromatography applications .
Case Study 2: Formulation Development
Research has indicated that incorporating (1alpha,2beta,5alpha)-5-Methyl-2-(1-methylethyl)cyclohexyl palmitate into lipid-based formulations significantly improved the solubility of poorly water-soluble drugs. This enhancement is attributed to its ability to form micelles in aqueous environments, thus facilitating better drug delivery systems .
Mechanism of Action
The mechanism of action of (1alpha,2beta,5alpha)-5-Methyl-2-(1-methylethyl)cyclohexyl palmitate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, altering membrane fluidity, or interacting with cellular receptors. These interactions can lead to changes in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Esters of Menthol Derivatives
Menthyl Lactate
- Structure : Lactate ester of menthol (C₁₃H₂₄O₃).
- Molecular Weight : 228.33 g/mol.
- Applications: Nonionic surfactant in cosmetics; imparts cooling effects in topical creams .
- Key Difference : Shorter ester chain (lactic acid vs. palmitic acid) increases hydrophilicity, making it suitable for emulsification .
Menthyl Acetate
- Structure : Acetate ester of menthol (C₁₂H₂₂O₂).
- Molecular Weight : 198.30 g/mol.
- Applications : Fragrance additive in food and perfumes; volatile due to low molecular weight .
- Key Difference : High volatility limits its use in sustained-release applications compared to palmitate .
Menthyl Salicylate
- Structure : Salicylate ester of menthol (C₁₇H₂₄O₃).
- Molecular Weight : 276.38 g/mol.
- Applications : UV-filter in sunscreens; combines menthol’s cooling effect with salicylic acid’s anti-inflammatory properties .
- Key Difference : Aromatic ring in salicylate enhances UV absorption, unlike the aliphatic palmitate .
Menthyl Succinate
Palmitate Esters of Structurally Distinct Alcohols
5-Methyl-2-(1-methylethyl)phenyl Palmitate
- Structure : Palmitate ester with a phenyl-substituted cyclohexane (C₂₆H₄₄O₂).
- Molecular Weight : 388.63 g/mol.
- Applications : Likely used in lubricants or coatings; aromatic phenyl group increases rigidity .
- Key Difference : Phenyl group introduces π-π interactions, altering thermal stability compared to cyclohexyl palmitate .
L-Menthyl 2,2-Dihydroxyacetate
Comparative Data Table
Research Findings and Industrial Relevance
- Plasticizer Potential: Cyclohexyl palmitate’s long alkyl chain aligns with patent literature on methylcyclohexyl toluene isomers (), suggesting utility in flexible PVC or polymer films .
- Cosmetic Stability : Menthyl salicylate’s dual functionality (UV protection + cooling) highlights a niche the palmitate ester could fill with improved lipid solubility .
- Thermal Behavior : Phenyl palmitate’s higher rigidity (vs. cyclohexyl palmitate) may offer superior thermal stability in high-temperature applications .
Biological Activity
Chemical Information:
- CAS Number: 96097-19-7
- Molecular Formula: C26H50O2
- Molecular Weight: 394.675 g/mol
- LogP: 10.4
- InChI Key: VGLJQMIPINKCBI-GVAUOCQISA-N
(1alpha,2beta,5alpha)-5-Methyl-2-(1-methylethyl)cyclohexyl palmitate is a compound of interest due to its potential biological activities and applications in various fields, including pharmacology and natural product chemistry.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of compounds similar to (1alpha,2beta,5alpha)-5-Methyl-2-(1-methylethyl)cyclohexyl palmitate. For instance, related compounds have shown effectiveness against bacterial strains such as Pseudomonas aeruginosa, indicating potential applications in treating infections caused by resistant bacteria .
Cytotoxic Effects
Research has also investigated the cytotoxic properties of saponins and other derivatives related to this compound. For example, specific saponins have been shown to induce apoptosis in human cancer cell lines, such as A431 cells. The apoptotic effects were found to be dose-dependent, suggesting that similar mechanisms might be explored for (1alpha,2beta,5alpha)-5-Methyl-2-(1-methylethyl)cyclohexyl palmitate in future studies .
Pharmacological Applications
The compound's high LogP value (10.4) suggests significant lipophilicity, which may enhance its bioavailability and efficacy in pharmacological applications. Its structure allows for potential interactions with biological membranes, making it a candidate for drug formulation .
Table of Biological Activities
Case Study: Saponins and Their Mechanisms
A study focusing on saponins isolated from various medicinal plants demonstrated their ability to induce apoptosis in cancer cells through specific pathways. The mechanisms involved include the activation of caspases and modulation of mitochondrial membrane potential. These findings suggest that (1alpha,2beta,5alpha)-5-Methyl-2-(1-methylethyl)cyclohexyl palmitate may share similar pathways due to structural similarities with bioactive saponins .
Future Directions
The exploration of (1alpha,2beta,5alpha)-5-Methyl-2-(1-methylethyl)cyclohexyl palmitate's biological activity is still in its early stages. Future research should focus on:
- In vivo Studies: To validate the efficacy and safety of the compound in living organisms.
- Mechanistic Studies: To elucidate the precise biological pathways affected by this compound.
- Formulation Development: To explore its potential in pharmaceutical applications.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (1α,2β,5α)-5-Methyl-2-(1-methylethyl)cyclohexyl palmitate with high stereochemical purity?
- Methodological Answer : Synthesis should prioritize stereochemical control via catalytic esterification of the parent alcohol [(1α,2β,5α)-5-methyl-2-(1-methylethyl)cyclohexanol] with palmitoyl chloride. Use chiral catalysts (e.g., lipases) or stereoselective conditions to minimize racemization . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures purity ≥95%. Confirm stereochemistry using NMR (e.g., NOESY for spatial proton interactions) and polarimetry .
Q. How can researchers validate the identity and purity of this compound?
- Methodological Answer : Combine analytical techniques:
- HPLC-MS : To confirm molecular weight (C₃₂H₆₀O₂, MW 488.8) and detect impurities .
- FTIR : Identify ester carbonyl (C=O stretch ~1740 cm⁻¹) and cyclohexyl C-O bonds .
- Elemental Analysis : Verify C/H/O ratios within ±0.3% of theoretical values .
- Melting Point : Compare with literature values (if available) to assess crystallinity .
Q. What are the key stability considerations for long-term storage of this ester?
- Methodological Answer : Store under inert gas (N₂/Ar) at −20°C in amber glass vials to prevent oxidation/hydrolysis. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis . Include antioxidants (e.g., BHT) if ester decomposition exceeds 5% .
Advanced Research Questions
Q. How do stereochemical variations (e.g., 1α vs. 1β configurations) affect the compound’s physicochemical properties?
- Methodological Answer : Compare isomers using:
- DSC/TGA : Analyze melting points and thermal stability differences (e.g., α-configurations may exhibit higher Tm due to packing efficiency) .
- Solubility Studies : Measure partition coefficients (log P) in octanol/water to assess hydrophobicity variations .
- X-ray Crystallography : Resolve crystal structures to correlate stereochemistry with lattice energy .
Q. What advanced techniques resolve contradictions in reported CAS numbers or synonyms for this compound?
- Methodological Answer : Cross-reference databases (e.g., PubChem, ECHA) using:
- High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass to differentiate isomers .
- 2D-NMR (HSQC, HMBC) : Map carbon-proton networks to distinguish regioisomers .
Q. How can environmental fate studies be designed to assess this compound’s persistence in aquatic systems?
- Methodological Answer : Follow OECD guidelines:
- Biodegradation Tests : Use OECD 301F (manometric respirometry) to measure CO₂ evolution over 28 days .
- Hydrolysis Studies : Expose to pH 4–9 buffers at 50°C; analyze via LC-MS for palmitic acid release .
- Bioaccumulation Modeling : Estimate log KOW and BCF using EPI Suite .
Methodological Notes for Data Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
